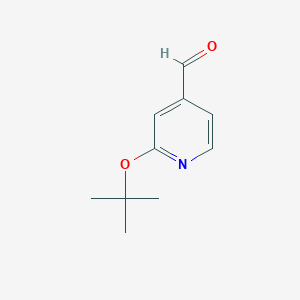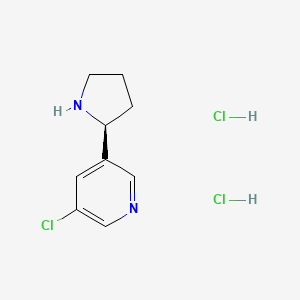
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyridine ring substituted with a chloro group and a pyrrolidine ring, making it a versatile scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-pyridinecarboxaldehyde.
Formation of Pyrrolidine Ring: The aldehyde undergoes a condensation reaction with (S)-pyrrolidine-2-carboxylic acid to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify the ring structure.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Modified pyrrolidine rings or reduced pyridine derivatives.
Scientific Research Applications
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Medicine: Plays a crucial role in the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmacologically active molecule derived from this compound.
Comparison with Similar Compounds
3-Chloro-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, making it less selective in biological applications.
5-Pyrrolidin-2-yl-pyridine: Does not have the chloro substitution, affecting its reactivity and binding properties.
3-Chloro-5-pyrrolidin-2-yl-pyridine hydrochloride: Similar but differs in the number of hydrochloride groups.
Uniqueness: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This enhances its efficacy and reduces potential side effects compared to its non-chiral counterparts.
Properties
IUPAC Name |
3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKGBWVLRCGNO-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190544.png)
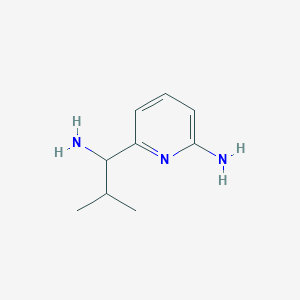
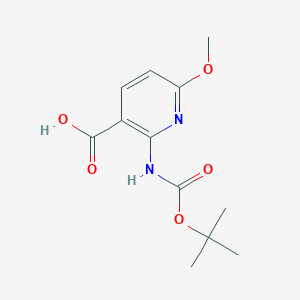
![6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)
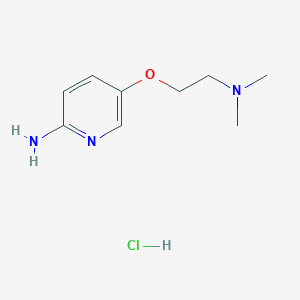
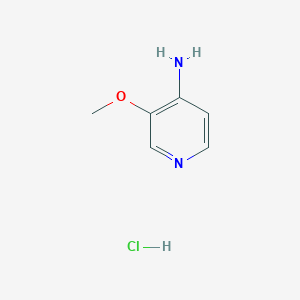
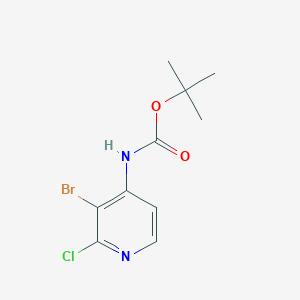
![3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B8190606.png)
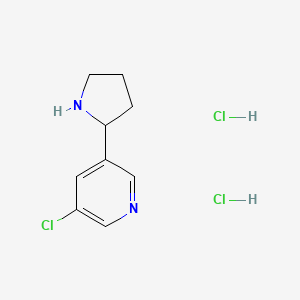
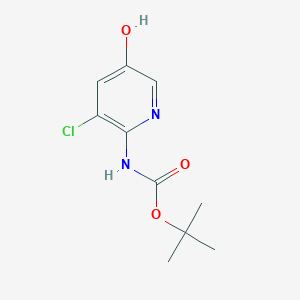
![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid](/img/structure/B8190633.png)
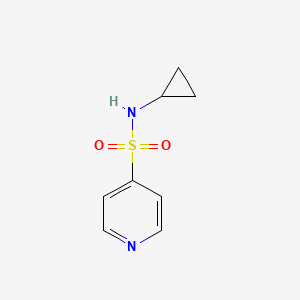
![2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B8190640.png)
